1-(4-Bromobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea
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Overview
Description
1-(4-Bromobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
The synthesis of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea typically involves the reaction of 4-bromobenzo[d]thiazol-2-amine with 2,6-difluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
1-(4-Bromobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the functional groups present in the molecule.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like primary amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(4-Bromobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or enzymes, leading to inhibition or activation of specific pathways. For example, it may bind to the active site of an enzyme, thereby blocking its activity and affecting cellular processes .
Comparison with Similar Compounds
1-(4-Bromobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea can be compared with other similar compounds, such as:
2-(Benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: This compound is used as a fluorescent probe for sensing cysteine in biological systems.
N-(Thiazol-2-yl)piperidine-2,6-dione derivatives: These compounds exhibit interesting nonlinear optical properties and are used in material science.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea is a member of the benzothiazole family, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves a multi-step process starting from 4-bromobenzo[d]thiazole and 2,6-difluoroaniline through a urea formation reaction. The reaction conditions may include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperatures to optimize yield and purity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that related urea derivatives demonstrate cytotoxic effects against various cancer cell lines, including:
These findings suggest that the compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Compounds within the benzothiazole class have also shown promising antimicrobial properties. In vitro studies indicate that they can effectively inhibit bacterial growth and possess antifungal activity. The minimal inhibitory concentration (MIC) values for similar compounds against common pathogens are summarized below:
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 16 | Bactericidal |
Escherichia coli | 32 | Bactericidal |
Candida albicans | 64 | Fungicidal |
These results highlight the potential of benzothiazole derivatives in developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies have reported that similar compounds inhibit key enzymes involved in cancer cell proliferation and survival, such as GSK-3β.
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by activating apoptotic pathways.
- Interference with Cell Cycle Progression : By disrupting normal cell cycle progression, these compounds can effectively halt the growth of cancerous cells.
Case Study 1: Antitumor Efficacy in Animal Models
In a recent study involving xenograft models, administration of a related benzothiazole derivative resulted in significant tumor regression compared to control groups. The treated animals exhibited reduced tumor volume and improved survival rates, suggesting strong in vivo efficacy.
Case Study 2: Antimicrobial Testing
A series of benzothiazole derivatives were tested against clinical isolates of Staphylococcus aureus. The results indicated that modifications in the side chains significantly enhanced antimicrobial potency, showcasing structure-activity relationships crucial for drug development.
Properties
IUPAC Name |
1-(4-bromo-1,3-benzothiazol-2-yl)-3-(2,6-difluorophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF2N3OS/c15-7-3-1-6-10-11(7)19-14(22-10)20-13(21)18-12-8(16)4-2-5-9(12)17/h1-6H,(H2,18,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOORUFFIJQODRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NC2=NC3=C(S2)C=CC=C3Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.